molecular formula C9H11FS B13072157 1-(3-Fluorophenyl)propane-2-thiol

1-(3-Fluorophenyl)propane-2-thiol

Cat. No.: B13072157
M. Wt: 170.25 g/mol
InChI Key: NZMWFTNPKPQMNO-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)propane-2-thiol is an organic compound that belongs to the class of thiols, which are sulfur analogs of alcohols Thiols are characterized by the presence of a sulfhydryl group (-SH) attached to a carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Fluorophenyl)propane-2-thiol can be synthesized through various methods. One common approach involves the nucleophilic substitution reaction of 3-fluorobenzyl chloride with thiourea, followed by hydrolysis to yield the desired thiol . Another method includes the use of hydrosulfide anion as a nucleophile to displace a halide ion from a precursor compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalysts and controlled environments to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorophenyl)propane-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Bromine (Br₂) or iodine (I₂) in an aqueous or organic solvent.

    Reduction: Zinc (Zn) and hydrochloric acid (HCl).

    Substitution: Thiourea or hydrosulfide anion (HS⁻) in a polar solvent.

Major Products Formed:

    Oxidation: Disulfides (R-S-S-R’).

    Reduction: Thiols (R-SH).

    Substitution: Thiol derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)propane-2-thiol involves its ability to interact with various molecular targets through its sulfhydryl group. This group can form covalent bonds with electrophilic centers in target molecules, leading to the formation of stable adducts. The compound can also undergo redox reactions, influencing cellular redox states and signaling pathways .

Comparison with Similar Compounds

Uniqueness: 1-(3-Fluorophenyl)propane-2-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C9H11FS

Molecular Weight

170.25 g/mol

IUPAC Name

1-(3-fluorophenyl)propane-2-thiol

InChI

InChI=1S/C9H11FS/c1-7(11)5-8-3-2-4-9(10)6-8/h2-4,6-7,11H,5H2,1H3

InChI Key

NZMWFTNPKPQMNO-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=CC=C1)F)S

Origin of Product

United States

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